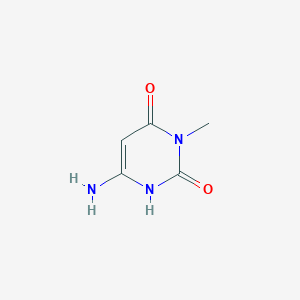

6-Amino-3-methyluracil

Descripción

BenchChem offers high-quality 6-Amino-3-methyluracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-3-methyluracil including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-amino-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,6H2,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAVPFNFAUWIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355712 | |

| Record name | 6-Amino-3-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21236-97-5 | |

| Record name | 6-Amino-3-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 6-Amino-3-methyluracil in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Amino-3-methyluracil and its close structural analogs in various organic solvents. Due to the limited availability of direct quantitative solubility data for 6-Amino-3-methyluracil, this document focuses on presenting available data for the closely related compound 6-aminouracil, outlining a detailed experimental protocol for solubility determination, and providing visual aids to understand the experimental workflow. The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in drug development.

Understanding the Solubility of Uracil Derivatives

The solubility of pyrimidine derivatives like 6-Amino-3-methyluracil is governed by several factors. These include the molecular structure of the compound, the presence of functional groups capable of hydrogen bonding, the polarity of the solvent, and the temperature. The general principle of "like dissolves like" is a useful starting point for predicting solubility. Polar functional groups, such as the amino and carbonyl groups in 6-Amino-3-methyluracil, tend to enhance solubility in polar solvents.

Quantitative Solubility Data

Table 1: Solubility of 6-Aminouracil in Various Solvents at 25 °C [1]

| Organic Solvent | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 28.47 |

| Acetone | 1.25 |

| Propan-2-ol | 0.64 |

| Water (for reference) | 0.73 |

Note: This data is for 6-aminouracil and should be considered an approximation for 6-Amino-3-methyluracil.

Qualitative information suggests that uracil derivatives are also soluble in other polar organic solvents such as methanol and ethanol.[2] For instance, uracil itself is reported to be soluble in dimethylformamide (DMF) at approximately 20 g/100 mL and in methanol at around 10 g/100 mL.[3]

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of a compound. The following is a detailed methodology based on standard gravimetric and spectrophotometric techniques, which are commonly employed for pyrimidine derivatives.[4][5]

Protocol: Equilibrium Solubility Determination by Gravimetric Method

This method is a standard technique for determining the equilibrium solubility of a compound in a solvent at a given temperature.[4]

Materials:

-

6-Amino-3-methyluracil

-

High-purity organic solvents (e.g., DMSO, Acetone, Propan-2-ol, Methanol, Ethanol)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or rotary evaporator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 6-Amino-3-methyluracil to a known mass or volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Equilibration: Place the vial in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow it to reach equilibrium. This typically ranges from 24 to 72 hours.[4]

-

Phase Separation: After the equilibration period, cease agitation and allow the undissolved solid to settle to the bottom of the vial.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved particles that could lead to an overestimation of solubility.

-

Solvent Evaporation: Evaporate the solvent from the dish or vial under controlled conditions. A vacuum oven at a suitable temperature or a rotary evaporator can be used to ensure the complete removal of the solvent without causing decomposition of the solute.

-

Mass Determination: Once the solvent has been completely evaporated, weigh the dish or vial containing the dried 6-Amino-3-methyluracil.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent withdrawn.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of 6-Amino-3-methyluracil.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

This technical guide has provided the most current available data on the solubility of 6-aminouracil, a close analog of 6-Amino-3-methyluracil, in key organic solvents. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of 6-Amino-3-methyluracil in their specific solvent systems. Understanding these solubility characteristics is a fundamental step in the preclinical development and formulation of new therapeutic agents based on the uracil scaffold. Further experimental studies are warranted to establish a comprehensive solubility profile for 6-Amino-3-methyluracil itself.

References

- 1. cyberleninka.ru [cyberleninka.ru]

- 2. researchgate.net [researchgate.net]

- 3. Understanding Uracil Solubility in Organic Solvents-pharma ingredients [hbgxchemical.com]

- 4. benchchem.com [benchchem.com]

- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

Tautomeric Forms of 6-Amino-3-methyluracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 6-Amino-3-methyluracil, a pyrimidine derivative of interest in medicinal chemistry and drug development. Understanding the tautomeric preferences of such molecules is crucial as different tautomers can exhibit distinct physicochemical properties, biological activities, and binding affinities to macromolecular targets. This document outlines the potential tautomeric structures, presents relevant computational data from closely related analogs, details hypothetical experimental protocols for their characterization, and provides a logical workflow for a comprehensive tautomeric analysis.

Introduction to Tautomerism in 6-Amino-3-methyluracil

Tautomers are constitutional isomers of a compound that readily interconvert. This process, known as tautomerization, typically involves the migration of a proton. For uracil and its derivatives, the most common forms of tautomerism are keto-enol and amino-imino equilibria. The relative stability and population of these tautomers can be influenced by various factors, including the solvent, temperature, and pH. The specific tautomeric form present can significantly impact molecular interactions, such as hydrogen bonding, which is critical for drug-receptor binding.

6-Amino-3-methyluracil possesses multiple sites for proton migration, leading to several possible tautomeric structures. The primary equilibrium is expected between the amino-dione form and various imino-enol forms.

Potential Tautomeric Forms of 6-Amino-3-methyluracil

The structure of 6-Amino-3-methyluracil allows for several potential tautomers. The primary amino group at the 6-position can exist in the imino form, and the keto groups at the 2- and 4-positions can tautomerize to their respective enol forms. The most plausible tautomers are depicted in the diagram below.

Caption: Potential tautomeric forms of 6-Amino-3-methyluracil.

Computational Analysis of Tautomer Stability

A computational study using the PM3-COSMO approach was conducted to determine the relative stabilities of the tautomers of 3MAFU in an aqueous phase. The results indicated a strong preference for the amino-formyl-keto tautomer.

Table 1: Calculated Relative Stabilities and Mole Fractions of 6-amino-3-methyl-5-formyluracil (3MAFU) Tautomers in Aqueous Phase

| Tautomer | Description | Relative Energy (kcal/mol) | Mole Fraction |

| 3MAFU19 | Amino-formyl-keto | 0.00 | 0.991 |

| 3MAFU49 | Imino-enol | 3.14 | 0.006 |

Data adapted from a PM3-COSMO computational study on 6-amino-5-formyluracil derivatives.

These computational results for a closely related analog suggest that the amino-dione form of 6-Amino-3-methyluracil is likely the most stable and predominant tautomer in an aqueous environment.

Experimental Protocols for Tautomer Characterization

The following sections outline the detailed methodologies that would be employed for the synthesis and comprehensive characterization of the tautomeric forms of 6-Amino-3-methyluracil.

Synthesis

A plausible synthetic route to 6-Amino-3-methyluracil would involve the condensation of N-methylurea with a suitable three-carbon synthon, such as cyanoacetic acid or an ester thereof, followed by cyclization.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-methylurea in a suitable solvent such as ethanol.

-

Addition of Reagents: Add an equimolar amount of ethyl cyanoacetate and a catalytic amount of a base, such as sodium ethoxide.

-

Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The product may precipitate upon cooling or neutralization.

-

Purification: Collect the crude product by filtration, wash with cold solvent, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Amino-3-methyluracil.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the tautomeric form of a molecule in the solid state.

Protocol:

-

Crystallization: Grow single crystals of 6-Amino-3-methyluracil suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. A variety of solvents should be screened.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen gas (typically 100 K) in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the model against the experimental data to determine the precise atomic positions, including those of the hydrogen atoms, which will unambiguously identify the tautomeric form present in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution. By analyzing the chemical shifts, coupling constants, and performing various 1D and 2D NMR experiments, the presence and relative concentrations of different tautomers can be determined.

Protocol:

-

Sample Preparation: Prepare solutions of 6-Amino-3-methyluracil in a range of NMR solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O).

-

¹H NMR: Acquire ¹H NMR spectra for each solution. The chemical shifts of the N-H and O-H protons are particularly informative. The amino protons (-NH₂) will typically appear as a single peak, while imino (-NH=) and enol (-OH) protons will have distinct chemical shifts. Integration of the respective signals can provide the relative populations of the tautomers.

-

¹³C NMR: Acquire ¹³C NMR spectra. The chemical shifts of the carbonyl carbons (C=O) and the enol/imino carbons (C-O, C=N) are diagnostic for the different tautomeric forms.

-

¹⁵N NMR: If isotopically labeled material is available or if the natural abundance signal is sufficient, ¹⁵N NMR can provide direct information about the hybridization and chemical environment of the nitrogen atoms, helping to distinguish between amino and imino forms.

-

2D NMR (HSQC, HMBC): Perform Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish correlations between protons and carbons/nitrogens, which will aid in the unambiguous assignment of signals to specific tautomers.

-

Variable Temperature NMR: Conduct NMR experiments at different temperatures to study the dynamics of the tautomeric equilibrium. Changes in the relative signal intensities can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization process.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to infer the presence of different tautomers in solution, as the electronic transitions and, consequently, the absorption maxima (λ_max) are sensitive to the molecular structure.

Protocol:

-

Sample Preparation: Prepare dilute solutions of 6-Amino-3-methyluracil in a series of solvents with a wide range of polarities (e.g., hexane, dioxane, acetonitrile, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the spectra for changes in λ_max and the shape of the absorption bands as a function of solvent polarity. A significant shift in λ_max (solvatochromism) can indicate a change in the predominant tautomeric form in different solvent environments.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule and can help distinguish between keto-enol and amino-imino tautomers.

Protocol:

-

Sample Preparation: Prepare a solid sample of 6-Amino-3-methyluracil as a KBr pellet or a Nujol mull. For solution-phase studies, dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃).

-

Spectral Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: Analyze the spectrum for characteristic vibrational bands.

-

Keto forms: will show strong C=O stretching bands typically in the region of 1650-1750 cm⁻¹.

-

Enol forms: will exhibit O-H stretching bands (around 3200-3600 cm⁻¹) and C=C stretching bands.

-

Amino forms: will have N-H stretching bands (typically two bands for a primary amine) in the 3300-3500 cm⁻¹ region.

-

Imino forms: will show a C=N stretching band (around 1600-1690 cm⁻¹) and a single N-H stretching band.

-

Logical Workflow for Tautomeric Analysis

The comprehensive study of the tautomerism of a molecule like 6-Amino-3-methyluracil involves a combination of computational and experimental techniques. The following diagram illustrates a logical workflow for such an investigation.

Caption: Logical workflow for the analysis of tautomerism.

Conclusion

While direct experimental data on the tautomeric forms of 6-Amino-3-methyluracil is currently lacking, computational studies on closely related analogs strongly suggest that the amino-dione form is the most stable tautomer. A comprehensive understanding of the tautomeric landscape of this molecule requires a combined computational and experimental approach as outlined in this guide. Such studies are essential for elucidating the structure-activity relationships of 6-Amino-3-methyluracil and its derivatives, and for guiding the design of new therapeutic agents. Future work should focus on the synthesis and detailed spectroscopic and crystallographic analysis of 6-Amino-3-methyluracil to definitively characterize its tautomeric behavior.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Amino-3-methyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Amino-3-methyluracil. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in the accurate identification and characterization of this compound. This document details the chemical shifts and provides a standardized experimental protocol for data acquisition.

Introduction to 6-Amino-3-methyluracil

6-Amino-3-methyluracil is a pyrimidine derivative. Uracil and its analogs are of significant interest in medicinal chemistry due to their presence in nucleic acids and their potential as therapeutic agents. Accurate spectral characterization is crucial for confirming the identity and purity of such compounds during synthesis and analysis. NMR spectroscopy is a primary tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of 6-Amino-3-methyluracil provides information on the number of different types of protons and their neighboring atoms. The data presented was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Chemical Shift Data for 6-Amino-3-methyluracil in DMSO-d₆ [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.36 | Singlet | 1H | NH |

| 6.16 | Singlet | 2H | NH₂ |

| 4.56 | Singlet | 1H | H-5 |

| 3.04 | Singlet | 3H | N-CH₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The following data was obtained in DMSO-d₆.

Table 2: ¹³C NMR Chemical Shift Data for 6-Amino-3-methyluracil in DMSO-d₆ [1]

| Chemical Shift (δ) ppm | Assignment |

| 163.3 | C-4 |

| 153.5 | C-6 |

| 151.1 | C-2 |

| 74.0 | C-5 |

| 25.9 | N-CH₃ |

Experimental Protocol for NMR Analysis

The following is a representative experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 6-Amino-3-methyluracil.

4.1. Sample Preparation

-

Weigh approximately 10-20 mg of 6-Amino-3-methyluracil.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution into a 5 mm NMR tube.

4.2. Instrumentation and Data Acquisition

-

Spectrometer: A 400 MHz NMR spectrometer (e.g., Bruker Avance III) is suitable for this analysis.[2]

-

¹H NMR Acquisition:

-

Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).

-

The number of scans can be set to 16 or more to achieve a good signal-to-noise ratio.

-

The relaxation delay should be set to at least 1 second.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment is typically performed.

-

Set the spectral width to an appropriate range (e.g., 0 to 180 ppm).

-

A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

The relaxation delay should be set to 2 seconds or more.

-

4.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale. For spectra recorded in DMSO-d₆, the residual solvent peak is used as a reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[3]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of the NMR Workflow

The following diagram illustrates the general workflow for the NMR analysis of a chemical compound like 6-Amino-3-methyluracil.

Caption: General workflow for NMR analysis of 6-Amino-3-methyluracil.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 6-Amino-3-methyluracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry analysis of 6-Amino-3-methyluracil, a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. This document details experimental protocols, data interpretation, and structural elucidation based on spectral data.

Introduction

6-Amino-3-methyluracil is a heterocyclic compound belonging to the pyrimidine family, which forms the backbone of nucleobases in nucleic acids. Its structural similarity to endogenous nucleobases makes it a valuable scaffold for the synthesis of various biologically active molecules, including potential antiviral and anticancer agents. Accurate and thorough characterization of this compound is paramount for its application in drug design and development. This guide focuses on two powerful analytical techniques, FT-IR spectroscopy and mass spectrometry, for the structural confirmation and analysis of 6-Amino-3-methyluracil.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a non-destructive analytical technique that provides information about the functional groups present in a molecule. The infrared spectrum is generated by the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grinding: A small amount of 6-Amino-3-methyluracil (approximately 1-2 mg) is placed in an agate mortar. To this, about 100-200 mg of dry potassium bromide (KBr) powder is added. The mixture is then thoroughly ground with a pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: The powdered mixture is transferred to a pellet die. A hydraulic press is used to apply pressure to the die, forming a thin, transparent or translucent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

FT-IR Spectral Data and Interpretation

The FT-IR spectrum of 6-Amino-3-methyluracil is characterized by absorption bands corresponding to its various functional groups. The interpretation of the spectrum can be aided by comparison with the spectra of similar molecules, such as 6-Amino-1,3-dimethyluracil.[1] The key vibrational modes are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3400 - 3200 | N-H stretching | The amino (NH₂) group exhibits symmetric and asymmetric stretching vibrations in this region. These bands are often broad due to hydrogen bonding. |

| 3100 - 3000 | C-H stretching | Aromatic/vinylic C-H stretching from the pyrimidine ring. |

| 2950 - 2850 | C-H stretching | Aliphatic C-H stretching from the methyl (CH₃) group. |

| 1750 - 1650 | C=O stretching | The two carbonyl (C=O) groups of the uracil ring give rise to strong absorption bands in this region. The exact position can be influenced by hydrogen bonding and conjugation. |

| 1650 - 1550 | N-H bending / C=C stretching | The scissoring vibration of the amino group and the C=C stretching of the pyrimidine ring contribute to absorptions in this range. |

| 1450 - 1350 | C-H bending | Asymmetric and symmetric bending vibrations of the methyl group. |

| 1250 - 1000 | C-N stretching | Stretching vibrations of the carbon-nitrogen bonds within the pyrimidine ring and the amino group. |

| Below 1000 | Ring vibrations / Out-of-plane bending | The fingerprint region, containing complex vibrations characteristic of the overall molecular structure. |

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: A small amount of the 6-Amino-3-methyluracil sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, charged fragments.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of 6-Amino-3-methyluracil will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Based on the analysis of similar aminouracil compounds, the following fragmentation pathways can be anticipated.[2]

Expected Fragmentation Pattern:

The molecular ion of 6-Amino-3-methyluracil (C₅H₇N₃O₂) has a calculated m/z of 141.13. The fragmentation is likely to involve the loss of small, stable neutral molecules and radicals.

| m/z Value | Proposed Fragment | Loss from Molecular Ion |

| 141 | [M]⁺• | - |

| 113 | [M - CO]⁺• | Loss of carbon monoxide |

| 99 | [M - NCO]⁺• | Loss of isocyanate radical |

| 84 | [M - HNCO]⁺• | Loss of isocyanic acid |

| 68 | [C₃H₂N₂O]⁺• | Ring fragmentation |

| 43 | [CH₃NCO]⁺• | Cleavage of the pyrimidine ring |

Workflow and Signaling Pathway Diagrams

General Analytical Workflow

The following diagram illustrates the general workflow for the FT-IR and mass spectrometry analysis of 6-Amino-3-methyluracil.

Caption: General workflow for the analysis of 6-Amino-3-methyluracil.

Mass Spectrometry Fragmentation Pathway

The logical relationship of the key fragmentation steps in the mass spectrometer can be visualized as follows.

Caption: Proposed fragmentation pathway for 6-Amino-3-methyluracil.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and reliable methodology for the structural characterization of 6-Amino-3-methyluracil. FT-IR analysis confirms the presence of key functional groups, while mass spectrometry provides the molecular weight and detailed structural information through fragmentation analysis. This comprehensive analytical approach is essential for ensuring the identity and purity of 6-Amino-3-methyluracil in research and drug development applications.

References

Synthesis and Characterization of 6-Amino-3-methyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 6-Amino-3-methyluracil, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document outlines a detailed experimental protocol for its synthesis, presents a thorough characterization of the compound using various analytical techniques, and includes a mechanistic pathway for its formation.

Physicochemical Properties

6-Amino-3-methyluracil (CAS No. 21236-97-5) is a pyrimidine derivative with the molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol .[1] It typically appears as an off-white to pale yellow solid.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇N₃O₂ | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| CAS Number | 21236-97-5 | [1][2] |

| Appearance | Off-White to Pale Yellow Solid | [2] |

| Melting Point | 320-323 °C | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |

Synthesis Protocol

The synthesis of 6-Amino-3-methyluracil is achieved through the condensation reaction of ethyl cyanoacetate and methylurea in the presence of a strong base, such as sodium ethoxide. This method is a well-established route for the preparation of 6-aminouracil derivatives.[3][4]

Experimental Protocol

Materials:

-

Ethyl Cyanoacetate

-

Methylurea

-

Sodium metal

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Distilled Water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 2.3 g (0.1 mol) of sodium metal to 50 mL of absolute ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 7.4 g (0.1 mol) of methylurea and 11.3 g (0.1 mol) of ethyl cyanoacetate.[3]

-

Reflux: Heat the reaction mixture to reflux and maintain it for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Precipitation: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture by slowly adding glacial acetic acid until the pH is approximately 6. A precipitate of 6-Amino-3-methyluracil will form.[3]

-

Isolation and Purification: Filter the precipitate and wash it with cold distilled water, followed by a small amount of cold ethanol to remove any unreacted starting materials and by-products.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. A 78% yield of a yellow solid can be expected.[2]

Synthesis Workflow

Characterization Data

The structure and purity of the synthesized 6-Amino-3-methyluracil were confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.36 (s, 1H, -NH)

-

δ 6.16 (s, 2H, -NH₂)

-

δ 4.56 (s, 1H, C₅-H)

-

δ 3.04 (s, 3H, -CH₃)[2]

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 163.3 (C₄)

-

δ 153.5 (C₆)

-

δ 151.1 (C₂)

-

δ 74.0 (C₅)

-

δ 25.9 (-CH₃)[2]

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of a compound. While a specific electron ionization (EI) mass spectrum for 6-Amino-3-methyluracil is not widely published, the molecular ion peak [M]⁺ would be expected at m/z 141, corresponding to its molecular weight.

Signaling Pathway and Logical Relationships

The synthesis of 6-Amino-3-methyluracil follows a well-defined chemical pathway. The mechanism involves the initial formation of a sodium salt of ethyl cyanoacetate, which then undergoes nucleophilic attack by methylurea, followed by cyclization to form the uracil ring.

This technical guide provides a foundational understanding of the synthesis and characterization of 6-Amino-3-methyluracil. The detailed protocols and characterization data are intended to support researchers in their efforts to synthesize and utilize this compound in various scientific and drug development applications.

References

reaction mechanism of 6-Amino-3-methyluracil with electrophiles

An In-depth Technical Guide to the Reaction Mechanism of 6-Amino-3-methyluracil with Electrophiles

Introduction

6-Amino-3-methyluracil is a substituted pyrimidine derivative that serves as a versatile precursor in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity.[1][2] As key intermediates in the preparation of compounds like xanthines and their analogues, these molecules are of considerable interest to researchers in medicinal chemistry and drug development.[1] The reactivity of the 6-amino-3-methyluracil core is dictated by the interplay of its electron-donating amino group and the electron-withdrawing nature of the uracil ring's amide functionalities. This guide provides a detailed examination of the reaction mechanisms of 6-amino-3-methyluracil with various electrophiles, supported by experimental data and protocols.

The chemical structure of 6-amino-3-methyluracil possesses several potential nucleophilic sites for electrophilic attack: the N1 nitrogen, the C5 carbon, and the exocyclic 6-amino group. The N3 position is blocked by a methyl group. The 6-amino group strongly activates the ring, enhancing the nucleophilicity of the C5 position, making it a primary site for electrophilic substitution.[3][4]

General Mechanism of Electrophilic Substitution

The reaction with many electrophiles proceeds via an electrophilic aromatic substitution (SEAr) mechanism at the C5 position. This position is electronically enriched due to the resonance donation from the adjacent 6-amino group. The general mechanism involves two principal steps:

-

Attack on the Electrophile: The π-system of the uracil ring, acting as a nucleophile, attacks the electrophile (E⁺). This rate-determining step disrupts the aromaticity of the ring and forms a resonance-stabilized cationic intermediate known as an arenium ion or Wheland intermediate.[5][6]

-

Re-aromatization: A base in the reaction mixture abstracts a proton from the C5 carbon, restoring the aromatic system and yielding the C5-substituted product.[5]

Caption: General mechanism of electrophilic substitution at C5.

Reactions with Specific Electrophiles

Halogenation

Halogenation of uracil derivatives typically occurs at the C5 position. For the related compound 6-methyluracil, oxidative halogenation using elemental halogens or potassium halides with an oxidizing agent has been shown to be effective.[7] Depending on the reaction conditions, mono- or di-halogenated products can be obtained.[7] For 6-amino-3-methyluracil, the reaction is expected to proceed readily at the activated C5 position.

Reaction Mechanism: The mechanism involves the polarization of the halogen molecule (e.g., Br₂) by a Lewis acid or a polar solvent to generate a potent electrophile (Br⁺). This electrophile is then attacked by the C5 position of the uracil ring, followed by deprotonation to yield the 5-halo-6-amino-3-methyluracil.

Caption: Proposed mechanism for the bromination of 6-amino-3-methyluracil.

Quantitative Data

The following table summarizes data from the oxidative halogenation of the related 6-methyluracil, which provides insight into expected outcomes.[7]

| Electrophile Source | Oxidizing Agent | Solvent | Time (h) | Product | Yield (%) |

| KI | H₂O₂ | AcOH | - | 5-Iodo-6-methyluracil | Quantitative |

| KBr | H₂O₂ | 20% H₂SO₄ | 2 | 5-Bromo-6-methyluracil | 96% |

| KBr | H₂O₂ | 20% H₂SO₄ | 24 | 5,5-Dibromo-6-hydroxy-5,6-dihydro-6-methyluracil | 95% |

| KCl | H₂O₂ | 10% H₂SO₄ | 24 | 5,5-Dichloro-6-hydroxy-5,6-dihydro-6-methyluracil | 98% |

Experimental Protocol: Oxidative Iodination of 6-Methyluracil[7]

-

To a solution of 6-methyluracil (1.26 g, 10 mmol) in glacial acetic acid (20 mL), add potassium iodide (1.66 g, 10 mmol).

-

While stirring vigorously, add a 30% solution of hydrogen peroxide (1.2 mL, 10 mmol) dropwise to the suspension.

-

Observe the spontaneous warming of the reaction mixture to 50-60°C and intense foaming.

-

After the addition is complete, continue stirring for 1 hour.

-

Cool the reaction mixture and collect the precipitate by filtration.

-

Wash the precipitate with water and ethanol.

-

Dry the product to obtain 5-iodo-6-methyluracil.

Nitrosation

The C5 position of 6-aminouracils is highly susceptible to nitrosation upon treatment with nitrous acid (generated in situ from NaNO₂ and an acid). This reaction yields 5-nitroso derivatives, which are valuable intermediates for the synthesis of other heterocyclic systems, such as purines.[8] The product, 6-amino-3-methyl-5-nitrosopyrimidine-2,4-dione, is a known potential inhibitor of Superoxide Dismutase (SOD).[8][9]

Alkylation

Direct alkylation of 6-aminouracils can be challenging and often results in low yields or mixtures of products. For instance, direct alkylation of 6-amino-1-substituted uracils at the N3 position gives low yields.[1] A more effective strategy involves the protection of the exocyclic amino group, followed by alkylation and deprotection. This approach allows for smooth substitution under milder conditions.[1] While the literature describes this for N3-alkylation of N1-substituted uracils, the principle can be adapted for N1-alkylation of 6-amino-3-methyluracil.

Workflow for N1-Alkylation

Caption: Experimental workflow for N1-alkylation via N6-protection.

Quantitative Data for N3-Alkylation of 6-Amino-1-methyluracil[1]

| Alkyl Halide | Product | Yield (%) |

| Propyl iodide | 6-Amino-1-methyl-3-propyluracil | 91% |

| Benzyl bromide | 6-Amino-1-benzyl-3-methyluracil | 95% |

| Methyl 5-bromovalerate | 6-Amino-3-(4-methoxycarbonyl)butyl-1-methyluracil | 90% |

| Propargyl bromide | 6-Amino-1-methyl-3-propargyluracil | 82% |

Experimental Protocol: N3-Alkylation of 6-Amino-1-methyluracil via Protection[1]

-

Prepare a suspension of 6-amino-1-methyluracil (0.5 mmol) in anhydrous DMF (2.5 mL).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (0.27 mL, 2.0 mmol) and warm the mixture to 40°C until the starting material disappears (monitored by TLC).

-

Add K₂CO₃ (104 mg, 0.75 mmol) and the corresponding alkyl halide (0.75 mmol).

-

Heat the reaction mixture to 80°C for 4 hours.

-

Remove the solvents under vacuum.

-

Dissolve the residue in EtOAc (50 mL) and filter through Celite.

-

Evaporate the filtrate and purify the product by chromatography.

Acylation

Acylation can occur at the exocyclic amino group. The existence of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in humans confirms that acylation at both the C5 and N6 positions is biochemically feasible, suggesting these reactions can be performed synthetically.[10] Standard acylation conditions using acyl chlorides or anhydrides in the presence of a base would likely lead to N6-acylation. Acylation at C5 might require a Friedel-Crafts-type catalyst.

Condensation with Carbonyls

6-Aminouracils react with aldehydes and ketones to form fused heterocyclic systems, such as pyridopyrimidines.[11] The reaction of 6-amino-1,3-dimethyluracil with aliphatic aldehydes in formic acid, for example, leads to the formation of various pyridopyrimidine diones.[11] This involves an initial condensation between the C5-nucleophile and the carbonyl carbon, followed by cyclization and oxidation.

Conclusion

6-Amino-3-methyluracil exhibits rich and varied reactivity towards electrophiles. The primary site for electrophilic substitution on the ring is the C5 carbon, which is strongly activated by the 6-amino group. This allows for efficient halogenation and nitrosation. The exocyclic amino group itself serves as a nucleophilic center for reactions like acylation. While direct alkylation of the ring nitrogens can be challenging, a protection-alkylation-deprotection strategy provides a high-yield pathway to N-substituted derivatives. The ability of 6-amino-3-methyluracil to participate in condensation reactions with carbonyl compounds further underscores its utility as a building block for complex heterocyclic structures, making it a molecule of high value for synthetic and medicinal chemists.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lkouniv.ac.in [lkouniv.ac.in]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. scbt.com [scbt.com]

- 10. Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 6-Amino-3-methyluracil

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core electrophilic substitution reactions of 6-amino-3-methyluracil, a key heterocyclic compound. Due to the strong activating effect of the amino group at the C6 position, electrophilic substitution preferentially occurs at the C5 position. This document details the experimental protocols, reaction mechanisms, and quantitative data for several key transformations, including nitrosation, halogenation, nitration, and formylation.

General Mechanism of Electrophilic Substitution

The electron-donating amino group at the C6 position of the pyrimidine ring significantly increases the electron density at the C5 position, making it highly susceptible to attack by electrophiles. The general mechanism involves the formation of a resonance-stabilized cationic intermediate, followed by the loss of a proton to restore aromaticity.

Theoretical Reactivity of 6-Amino-3-methyluracil: An In-depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the reactivity of 6-Amino-3-methyluracil, a pyrimidine derivative of significant interest in medicinal chemistry and drug development. By leveraging computational chemistry methods, this document explores the molecule's structural properties, electronic characteristics, and predicted reactivity, offering valuable insights for designing novel therapeutic agents. The data presented is compiled from quantum chemical calculations performed on 6-Amino-3-methyluracil and its close structural analogs, providing a robust framework for understanding its chemical behavior.

Molecular Geometry and Structural Parameters

The foundational step in understanding the reactivity of a molecule is to determine its stable three-dimensional structure. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for optimizing molecular geometries and predicting key structural parameters. The following table summarizes calculated bond lengths and bond angles for 6-Amino-1,3-dimethyluracil, a closely related analog that provides a reliable model for the title compound. These calculations are typically performed using methods like B3LYP with a 6-311G(d,p) basis set.

Table 1: Calculated Geometrical Parameters for 6-Amino-1,3-dimethyluracil

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.385 | C2-N1-C6 | 123.5 |

| C2-O2 | 1.225 | N1-C2-N3 | 115.8 |

| N3-C2 | 1.390 | C2-N3-C4 | 125.1 |

| N3-C4 | 1.378 | N3-C4-C5 | 114.2 |

| C4-O4 | 1.238 | C4-C5-C6 | 120.5 |

| C4-C5 | 1.452 | C5-C6-N1 | 120.9 |

| C5-C6 | 1.365 | C5-C6-N7 | 119.8 |

| C6-N7 | 1.355 | N1-C6-N7 | 119.3 |

| N1-C1' | 1.475 | H-N7-H | 118.5 |

| N3-C3' | 1.478 |

Data is representative of calculations performed on 6-Amino-1,3-dimethyluracil and is expected to be in close agreement for 6-Amino-3-methyluracil.

Electronic Properties and Reactivity Descriptors

The electronic structure of 6-Amino-3-methyluracil dictates its reactivity towards other chemical species. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles in chemical reactions. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

A study on 6-aminouracil using DFT (B3LYP/6-311++G(d,p)) revealed that the HOMO is delocalized over the uracil ring, while the LUMO is located over the amino group, suggesting the amino group's readiness to interact with other species.[1]

Table 2: Calculated Electronic Properties of 6-Aminouracil

| Property | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -0.75 eV |

| HOMO-LUMO Gap | 5.50 eV |

| Dipole Moment | 4.5 Debye |

Data from a DFT/B3LYP/6-311++G(d,p) study on 6-aminouracil.[1] The values for 6-Amino-3-methyluracil are expected to be similar.

Local reactivity descriptors, derived from conceptual DFT, provide more detailed insight into which specific atoms within the molecule are more susceptible to electrophilic or nucleophilic attack. Analysis of 6-aminouracil has shown that atoms C5, O8, N9, O7, and H11 are favorable for nucleophilic attack, while atoms H14, H13, H10, H11, and O8 are more favorable for electrophilic attack.[1]

Mulliken Atomic Charges

Mulliken population analysis provides a means of estimating the partial atomic charges within a molecule, offering further clues about its reactivity. The distribution of charges can highlight electrophilic (positive) and nucleophilic (negative) centers.

Table 3: Representative Mulliken Atomic Charges

| Atom | Charge (a.u.) |

| N1 | -0.55 |

| C2 | 0.75 |

| O2 | -0.58 |

| N3 | -0.62 |

| C4 | 0.70 |

| O4 | -0.60 |

| C5 | -0.20 |

| C6 | 0.35 |

| N7 | -0.75 |

Note: These are representative values for the uracil ring system and will vary slightly with substitution.

Tautomerism

Uracil and its derivatives can exist in different tautomeric forms. Theoretical calculations are crucial for determining the relative stability of these tautomers, as the dominant form will dictate the molecule's reactivity. For 6-methyluracil, quantum chemical calculations have shown that the diketo tautomer is the most stable form.[2] It is expected that 6-Amino-3-methyluracil also predominantly exists in its diketo form.

Reaction Mechanisms and Pathways

Theoretical studies can elucidate the mechanisms of chemical reactions by identifying transition states and calculating activation energies. For 6-aminouracil derivatives, several reaction types are of interest.

Electrophilic Attack

The electron-rich pyrimidine ring and the amino group are susceptible to attack by electrophiles. The sites of attack can be predicted by examining the molecular electrostatic potential (MEP) map and the energies of the HOMO.

Caption: Generalized pathway for electrophilic substitution on 6-Amino-3-methyluracil.

Nucleophilic Attack

While less common for the uracil ring itself, nucleophilic attack can occur, particularly if the ring is activated by electron-withdrawing groups or in certain enzymatic reactions. Computational studies can model the approach of a nucleophile and determine the energetic feasibility of such reactions.

Reactions with Aldehydes

6-Amino-1,3-dimethyluracil is known to react with aliphatic aldehydes in formic acid to yield pyrido[2,3-d]pyrimidine derivatives.[3] Theoretical modeling of this reaction would involve calculating the energies of intermediates and transition states for the condensation and cyclization steps.

Caption: Logical workflow for the reaction of 6-Amino-3-methyluracil with aldehydes.

Experimental Protocols: A Computational Approach

The theoretical investigation of 6-Amino-3-methyluracil reactivity involves a standardized computational workflow.

Geometry Optimization and Frequency Calculations

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP.

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) is commonly used to provide a good balance between accuracy and computational cost.

-

Procedure:

-

An initial guess for the molecular geometry is created.

-

The geometry is optimized to find the lowest energy conformation.

-

Frequency calculations are performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties.

-

Frontier Molecular Orbital (FMO) Analysis

-

Software: The same quantum chemistry package used for geometry optimization.

-

Procedure:

-

Following a successful geometry optimization, the energies of the molecular orbitals are calculated.

-

The HOMO and LUMO energies are identified, and their energy gap is calculated.

-

The spatial distribution of the HOMO and LUMO can be visualized to identify reactive sites.

-

Molecular Electrostatic Potential (MEP) Mapping

-

Software: Gaussian, ORCA, etc., coupled with visualization software like GaussView or VMD.

-

Procedure:

-

The electron density and electrostatic potential are calculated for the optimized geometry.

-

The electrostatic potential is mapped onto the electron density surface, typically using a color scale where red indicates negative potential (electron-rich) and blue indicates positive potential (electron-poor).

-

Reaction Pathway and Transition State Searching

-

Software: As above.

-

Methods:

-

Transition State Search: Synchronous Transit-Guided Quasi-Newton (STQN) method or similar algorithms are used to locate the transition state structure connecting reactants and products.

-

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state to confirm that it connects the desired reactants and products.

-

-

Procedure:

-

The geometries of the reactants, products, and a guess for the transition state are optimized.

-

A transition state search is performed.

-

Frequency calculations on the transition state structure should yield exactly one imaginary frequency corresponding to the reaction coordinate.

-

An IRC calculation is run to map out the reaction pathway.

-

Caption: A typical workflow for the computational study of chemical reactivity.

Conclusion

Theoretical studies provide a powerful and predictive framework for understanding the reactivity of 6-Amino-3-methyluracil. Through the analysis of its molecular and electronic structure, key reactivity descriptors can be obtained, guiding the rational design of new molecules with desired chemical and biological properties. The computational protocols outlined in this guide offer a systematic approach for researchers to further investigate the reaction mechanisms and potential applications of this important class of compounds. The insights gained from such theoretical work are invaluable for accelerating the discovery and development of novel therapeutics.

References

Methodological & Application

Synthesis of Fused Pyrimidines Utilizing 6-Amino-3-methyluracil: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various fused pyrimidine systems starting from 6-amino-3-methyluracil. Fused pyrimidines are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules, including purines and pteridines, and are prevalent in numerous pharmaceuticals. 6-Amino-3-methyluracil is a versatile and readily available starting material for the construction of these complex molecular architectures.

The following sections detail selected synthetic methodologies, including multicomponent reactions for the synthesis of pyrido[2,3-d]pyrimidines and cyclization strategies for pyrazolo[3,4-d]pyrimidines. These protocols are designed to be a practical guide for researchers in organic and medicinal chemistry.

Application Note 1: One-Pot, Three-Component Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused pyrimidines with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize these complex structures in a single step.[3] This protocol describes a green synthetic method for pyrido[2,3-d]pyrimidine derivatives using 6-amino-3-methyluracil, various aromatic aldehydes, and malononitrile.

Experimental Protocol

Materials:

-

6-Amino-3-methyluracil

-

Substituted aromatic aldehydes

-

Malononitrile

-

Urea

-

Ethanol (EtOH)

-

Deionized water (H₂O)

Procedure:

-

In a round-bottom flask, combine 6-amino-3-methyluracil (1 mmol), the desired aromatic aldehyde (1 mmol), malononitrile (1 mmol), and urea (0.2 mmol) in a 1:1 mixture of ethanol and water (10 mL).

-

Stir the reaction mixture at 60 °C.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrido[2,3-d]pyrimidine derivative.

Quantitative Data

| Entry | Aromatic Aldehyde | Yield (%) |

| 1 | Benzaldehyde | 85 |

| 2 | 4-Chlorobenzaldehyde | 92 |

| 3 | 4-Methoxybenzaldehyde | 88 |

| 4 | 4-Nitrobenzaldehyde | 95 |

Yields are based on published data for similar reactions and may vary depending on the specific substrate and reaction conditions.[1]

Application Note 2: Synthesis of Pyrazolo[3,4-d]pyrimidines via Cyclization

Pyrazolo[3,4-d]pyrimidines are isomers of purines and are known to exhibit a variety of pharmacological activities, including their use as antitumor and antimicrobial agents.[4][5] This protocol outlines a two-step synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

Experimental Protocol

Step 1: Synthesis of 6-Hydrazino-3-methyl-1-phenyluracil

Materials:

-

6-Chloro-3-methyl-1-phenyluracil

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A mixture of 6-chloro-3-methyl-1-phenyluracil (10 mmol) and hydrazine hydrate (20 mmol) in ethanol (50 mL) is heated under reflux for 4 hours.

-

After cooling, the precipitate is filtered, washed with ethanol, and dried to give 6-hydrazino-3-methyl-1-phenyluracil.

Step 2: Synthesis of 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Materials:

-

6-Hydrazino-3-methyl-1-phenyluracil

-

Formamide

Procedure:

-

A suspension of 6-hydrazino-3-methyl-1-phenyluracil (5 mmol) in formamide (15 mL) is heated under reflux for 3 hours.

-

The reaction mixture is then cooled to room temperature, and the resulting solid is collected by filtration.

-

The crude product is washed with water and then crystallized from ethanol to afford the pure pyrazolo[3,4-d]pyrimidine.[4]

Quantitative Data

| Step | Product | Yield (%) | Melting Point (°C) |

| 1 | 6-Hydrazino-3-methyl-1-phenyluracil | ~85 | - |

| 2 | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | >90 | >300 |

Yields and melting points are representative and may vary.[4]

Application Note 3: Synthesis of Pyrimido[4,5-d]pyrimidines

Pyrimido[4,5-d]pyrimidines are another class of fused pyrimidines with significant biological properties. This protocol describes their synthesis from 6-amino-3-methyluracil and an appropriate cyclizing agent.

Experimental Protocol

Materials:

-

6-Amino-3-methyluracil

-

Acetic anhydride

Procedure:

-

A mixture of 6-amino-3-methyluracil (10 mmol) in acetic anhydride (20 mL) is heated under reflux for 4 hours.

-

The reaction progress can be monitored by TLC.

-

After the reaction is complete, the mixture is cooled, and the excess acetic anhydride is carefully quenched with water.

-

The resulting precipitate is filtered, washed with water, and dried to yield the pyrimido[4,5-d]pyrimidine product.

Quantitative Data

| Product | Yield (%) | Melting Point (°C) |

| 2,7-Dimethyl-3H,6H-pyrimido[4,5-d]pyrimidine-4,5-dione | 87 | 204-206 |

Data is based on a similar synthesis of a related compound.

These protocols provide a starting point for the synthesis of a variety of fused pyrimidine derivatives from 6-amino-3-methyluracil. The reaction conditions can be further optimized for specific substrates and desired outcomes. The versatility of 6-amino-3-methyluracil as a building block, combined with the efficiency of modern synthetic methods, opens up avenues for the discovery and development of novel therapeutic agents.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgchemres.org [orgchemres.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 6-Amino-3-methyluracil in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-3-methyluracil is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to the synthesis of derivatives with a wide spectrum of biological activities. These derivatives have shown promise as therapeutic agents in various disease areas, including oncology, neurodegenerative disorders, and inflammatory conditions. This document provides a comprehensive overview of the applications of 6-Amino-3-methyluracil in medicinal chemistry, including detailed experimental protocols and quantitative data for key applications.

Key Applications and Biological Activities

Derivatives of 6-Amino-3-methyluracil have been explored for several therapeutic applications, primarily driven by their ability to interact with various biological targets. The core biological activities investigated include anticancer, acetylcholinesterase (AChE) inhibition, and G protein-coupled receptor (GPCR) modulation.

Anticancer Activity

Numerous studies have demonstrated the potential of 6-aminouracil derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines. The proposed mechanism for some derivatives involves intercalation with DNA, leading to the inhibition of cancer cell proliferation.

Acetylcholinesterase (AChE) Inhibition

Certain 6-methyluracil derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[1][2] This inhibitory activity makes them promising candidates for the treatment of Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic strategy.[1][2] Molecular modeling studies suggest that these compounds can act as bifunctional inhibitors, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[2]

G Protein-Coupled Receptor (GPR84) Agonism

Recent research has identified 6-alkylamino-substituted uracil derivatives as potent agonists of the orphan G protein-coupled receptor 84 (GPR84).[3] GPR84 is implicated in inflammation and immune responses, making its agonists potential therapeutic agents for inflammatory diseases.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of various 6-Amino-3-methyluracil derivatives.

Table 1: Anticancer Activity of 6-Aminouracil Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6-chloroacetylaminouracil | Prostate (PC3) | 21.21 | [4] |

| 4-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile | Prostate (PC3) | 43.95 | [4] |

| Ethyl 5-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)-2-ethoxyfuran-3-carboxylate | Prostate (PC3) | 8.57 | [4] |

| 5-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)-2-phenylaminofuran-3-carbonitrile | Prostate (PC3) | 7.02 | [4] |

| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 Leukemia (in vivo, %T/C) | 124% | [5][6] |

| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | - | 2.3 | [7] |

| 1-(2-methylbenzyl)-5-(phenylamino)uracil | - | 12 | [7] |

| Compound 7 | Lung (A549) | - | [8] |

| Compound 15 | Breast (MCF7) | 33.30 | [8] |

| Compound 16 | Breast (MCF7) | 14.37 | [8] |

Table 2: Acetylcholinesterase (AChE) Inhibition by 6-Methyluracil Derivatives

| Compound | Target | IC50 (nM) | Reference |

| Compound 35 | Acetylcholinesterase (AChE) | 5 ± 0.5 | [9] |

| 1,3-bis[5-(o-nitrobenzylethylamino)pentyl]-6-methyluracil (3d) | Human Acetylcholinesterase (hAChE) | Nanomolar range | [2] |

Table 3: GPR84 Agonist Activity of 6-Aminouracil Derivatives

| Compound | Assay | EC50 (nM) | Reference |

| 6-hexylamino-2,4(1H,3H)-pyrimidinedione (20) | cAMP accumulation | 5.0 | [3] |

| 6-hexylamino-2,4(1H,3H)-pyrimidinedione (20) | β-arrestin | 3.2 | [3] |

| 6-((p-chloro-phenylethyl)amino)-2,4(1H,3H)-pyrimidinedione (47) | cAMP accumulation | 7.1 | [3] |

| 6-((p-chloro-phenylethyl)amino)-2,4(1H,3H)-pyrimidinedione (47) | β-arrestin | 520 | [3] |

| 6-((p-bromo-phenylethyl)amino)-2,4(1H,3H)-pyrimidinedione (48) | cAMP accumulation | 2.5 | [3] |

| 6-((p-bromo-phenylethyl)amino)-2,4(1H,3H)-pyrimidinedione (48) | β-arrestin | 100 | [3] |

Experimental Protocols

Synthesis of 6-Amino-1,3-dimethyluracil

This protocol describes a general method for the preparation of 6-amino-1,3-dimethyluracil, a key intermediate for further derivatization.[1]

Materials:

-

Diatomite

-

1,3-Dicyclohexylcarbodiimide (DCC)

-

Absolute ethanol

-

Cyanoacetic acid (70% mass concentration)

-

Acetic anhydride

-

1,3-Dimethylurea

Procedure:

-

Preparation of Condensing Agent:

-

Mix 75g of diatomite, 9g of DCC, and 55g of absolute ethanol.

-

Stir magnetically at 300 rpm for 32 minutes at 27°C.

-

Irradiate with UV light (220 nm) for 22 minutes at 27°C.

-

Dry the mixture at 29°C until the ethanol has completely evaporated.

-

Perform a second UV irradiation (220 nm) for 27 minutes at 27°C to obtain the condensing agent.

-

-

Condensation and Cyclization:

-

Perform vacuum distillation of 70% cyanoacetic acid to obtain dehydrated cyanoacetic acid.

-

Cool a reaction container to 6-8°C and add the dehydrated cyanoacetic acid.

-

Add the prepared condensing agent and acetic anhydride to the reaction container and stir until uniform.

-

Add 1,3-dimethylurea to the reaction mixture.

-

Perform a staged reaction followed by vacuum distillation to obtain 1,3-dimethylcyanoacetylurea.

-

Further reaction and purification steps as described in the patent lead to the final product, 6-amino-1,3-dimethyluracil.

-

In Vitro Anticancer Activity Assay (Sulforhodamine B - SRB)

This protocol is a representative method for evaluating the cytotoxic activity of 6-aminouracil derivatives against cancer cell lines.[4]

Materials:

-

Cancer cell line (e.g., PC3)

-

Complete cell culture medium

-

Test compounds (6-aminouracil derivatives)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well plates

Procedure:

-

Cell Plating: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Discard the medium and fix the cells by adding cold TCA to each well and incubating for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 10-30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization and Absorbance Reading: Air dry the plates, then add Tris base solution to each well to solubilize the bound dye. Read the absorbance at a suitable wavelength (e.g., 515 nm).

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for measuring the inhibition of AChE activity by 6-methyluracil derivatives.[9][10][11]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds (6-methyluracil derivatives)

-

96-well plate

-

Plate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and test compounds in phosphate buffer.

-

Assay Reaction:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a short period.

-

Initiate the reaction by adding the ATCI substrate solution.

-

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5-10 minutes).

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Visualizations

Experimental Workflow: In Vitro Anticancer Activity (SRB Assay)

References

- 1. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

- 2. 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-(Ar)Alkylamino-Substituted Uracil Derivatives: Lipid Mimetics with Potent Activity at the Orphan G Protein-Coupled Receptor 84 (GPR84) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 5. benchchem.com [benchchem.com]

- 6. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]

- 9. 6-Methyluracil derivatives as acetylcholinesterase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for the Condensation Reaction of 6-Amino-3-methyluracil with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic protocols for the condensation reaction between 6-amino-3-methyluracil and various aldehydes. This reaction is a cornerstone in the synthesis of fused pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2]

Introduction

6-Amino-3-methyluracil is a versatile building block in heterocyclic synthesis. The presence of an amino group at the C6 position and an active methylene group at the C5 position allows for facile condensation with aldehydes to construct a variety of fused heterocyclic systems. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization. The nature of the final product can be influenced by the reaction conditions, including the choice of solvent, catalyst, and temperature.

Data Presentation: Synthesis of Fused Pyrimidines

The following tables summarize the results from the condensation of 6-aminouracil derivatives with various aldehydes under different reaction conditions. While specific data for 6-amino-3-methyluracil is limited in the literature, the data for the closely related 6-amino-1,3-dimethyluracil provides a strong predictive basis for reaction outcomes and yields.

Table 1: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

| Aldehyde | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| Aromatic Aldehydes | Acetic Acid | Ethanol | Room Temperature | High (85-98%) | [3][4] |

| Benzaldehyde | - | Formic Acid | Reflux | Not Specified | [5] |

| Aliphatic Aldehydes | - | Formic Acid | Heating | Mixture of Products | [5] |

Table 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

| Aldehyde | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |

| Aromatic Aldehydes | Hydrochloric Acid | Methanol | Room Temperature | Good | [1] |

| Aliphatic Aldehydes | Formic Acid | Heating | Not Specified | Mixture of Products | [5] |

| 3-Phenylprop-2-enal | Formic Acid | Heating | Not Specified | Not Specified | [5] |

Experimental Protocols

The following are generalized protocols for the condensation reaction of 6-amino-3-methyluracil with aldehydes, based on established procedures for related 6-aminouracil derivatives.[1][3][4]

Protocol 1: Acetic Acid Catalyzed Synthesis of Pyrimido[4,5-d]pyrimidines in Ethanol

This protocol is adapted from multi-component reactions for the synthesis of pyrimido[4,5-d]pyrimidines.[3][4]

Materials:

-

6-Amino-3-methyluracil

-

Substituted Aldehyde (e.g., Benzaldehyde)

-

Urea or N-substituted urea (for certain variations)

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask, dissolve 6-amino-3-methyluracil (1 mmol) and the substituted aldehyde (1 mmol) in ethanol (20 mL).

-

If required by the specific synthetic route, add urea or a substituted urea (1.2 mmol).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the reaction mixture at room temperature. The reaction can also be facilitated by ultrasound irradiation.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the precipitate is collected by filtration.

-

Wash the solid product with cold ethanol.

-

Dry the product in a vacuum oven.

-

Recrystallize from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to obtain the pure pyrimido[4,5-d]pyrimidine derivative.

Protocol 2: Hydrochloric Acid Catalyzed Synthesis of Pyrido[2,3-d]pyrimidines in Methanol

This protocol is based on the synthesis of pyrido[2,3-d:6,5-d']dipyrimidine derivatives.[1]

Materials:

-

6-Amino-3-methyluracil

-

Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde)

-

Methanol

-

Concentrated Hydrochloric Acid

Procedure:

-

Suspend 6-amino-3-methyluracil (2 mmol) in methanol (10 mL) in a flask.

-

Add a few drops of concentrated hydrochloric acid to achieve a pH of 5-6.

-

Add the aromatic aldehyde (1 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Collect the resulting solid product by filtration.

-

Wash the product with methanol.

-

Recrystallize the crude product from aqueous acetic acid to yield the pure pyrido[2,3-d]pyrimidine derivative.

Mandatory Visualization

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the generalized reaction mechanism and the experimental workflow for the synthesis of fused pyrimidines from 6-amino-3-methyluracil and aldehydes.

Caption: Generalized reaction mechanism for the formation of fused pyrimidines.

Caption: General experimental workflow for the condensation reaction.

References

- 1. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Synthesis of Xanthine Derivatives from 6-Amino-3-methyluracil Precursors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various xanthine derivatives, starting from 6-Amino-3-methyluracil and its related precursors. The methodologies outlined are based on the classical Traube purine synthesis and its modern variations, offering a versatile platform for the generation of a diverse range of xanthine-based compounds, which are of significant interest in medicinal chemistry, particularly as adenosine receptor antagonists.

Introduction

Xanthine and its derivatives are a class of purine alkaloids that includes naturally occurring compounds like caffeine and theophylline. These molecules are privileged structures in drug discovery, exhibiting a wide array of pharmacological activities. A common and effective strategy for synthesizing substituted xanthines is the Traube method, which utilizes 6-aminouracil derivatives as key starting materials. This protocol focuses on the synthetic pathways originating from 6-Amino-3-methyluracil, detailing the key transformations required to construct the xanthine core and introduce substituents at various positions.